D-セレンメチオニン

説明

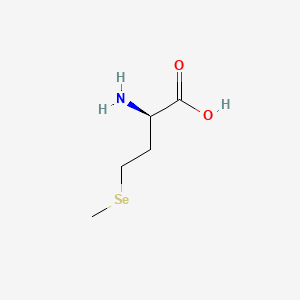

D-selenomethionine is the D-enantiomer of selenomethionine. It is an enantiomer of a L-selenomethionine.

科学的研究の応用

植物栄養とバイオフォтификаシオン

D-セレンメチオニン: は、特にセレンバイオフォтификаシオン戦略において、植物栄養に重要な役割を果たします。研究では、SeMetは小麦などの植物によって吸収され、代謝されることが示されており、植物の栄養価を高めます。 例えば、小麦苗のハイドロポニック実験では、SeMetの吸収と根から地上部への転流が、他のセレン形態に比べて効率的であることが明らかになっています .

抗酸化治療

SeMetは、その抗酸化特性で知られています。 ヒトの腸および肝臓上皮細胞を用いた研究では、SeMetが活性酸素種の蓄積を有意に抑制することが示されており、抗酸化治療薬としての可能性が示唆されています .

ニュートラシューティカルと経口サプリメント

経口サプリメント用のSeMet封入ナノ粒子の開発は、有望な分野です。 これらのナノ粒子は、腸の透過性と安定性を高めており、この必須微量栄養素を低毒性リスクで送達するための新しいアプローチを提供しています .

酵素機能とタンパク質合成

SeMetは、さまざまな酵素機能に不可欠なセレンタンパク質の合成における重要な成分です。 D-アミノ酸アミノトランスフェラーゼを用いたSeMetのエナンチオ選択的合成は、生化学研究やタンパク質工学におけるその重要性を強調しています .

作用機序

Target of Action

D-Selenomethionine (SeMet) is a naturally occurring amino acid found in various plant materials such as cereal grains, soybeans, and enriched yeast . It primarily targets reactive oxygen species (ROS) and aids in the formation and recycling of glutathione , another important antioxidant . It also interacts with proteins in the body to form selenoproteins , which are crucial for many body functions .

Mode of Action

SeMet acts as an antioxidant, where it depletes ROS and aids in the formation and recycling of glutathione . It is incorporated into proteins that need to be visualized, enhancing the performance of X-ray crystallography . SeMet combines with proteins in the body to form antioxidants called selenoproteins. These compounds help protect against free radicals, the unstable molecules that can cause damage to cells in your body .

Biochemical Pathways

The selenomethionine cycle (SeMTC) is a crucial pathway for the metabolism of selenium . The basic bioinformatics and functions of four enzymes involved in the cycle including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH) and methionine synthase (MTR), have been extensively reported .

Pharmacokinetics

The mechanisms of intestinal absorption of selenium differ depending on the chemical form of the element. Selenium is mainly absorbed in the duodenum and caecum by active transport through a sodium pump . A clinical trial determined that selenomethionine is absorbed 19% better than selenite .

Result of Action

The incorporation of SeMet into proteins in place of methionine aids the structure elucidation of proteins by X-ray crystallography using single- or multi-wavelength anomalous diffraction (SAD or MAD) . The incorporation of heavy atoms such as selenium helps solve the phase problem in X-ray crystallography . SeMet and its family of natural reactive selenium species (RSeS) provide plenty of opportunities for studies in the fields of nutrition, aging, health and redox biology .

Action Environment

The efficiency of intestinal absorption of selenium is much lower in ruminants than in monogastric species. For selenite, the absorption is 79 and 80% in poultry and pork, while it is only 29% in sheep. For selenomethionine and selenate the absorption is greater than 90% in monogastrics and poultry . The environment, including the pH level, can influence the synthesis of D-selenomethionine .

生化学分析

Biochemical Properties

D-Selenomethionine is involved in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . The enzymes involved in this cycle include S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . These enzymes interact with D-Selenomethionine, facilitating its conversion into other biomolecules .

Cellular Effects

The presence of D-Selenomethionine influences various cellular processes. Under selenium stress, the expression levels of enzymes involved in the SeMTC, such as MAT, MTase, SAHH, and MTR, are upregulated . This indicates that D-Selenomethionine plays a role in the cellular response to selenium stress .

Molecular Mechanism

D-Selenomethionine exerts its effects at the molecular level through its interactions with various enzymes. For instance, molecular docking studies have shown that the affinity of SeMTC enzymes for selenium metabolites, including D-Selenomethionine, is higher than that for sulfur metabolites .

Temporal Effects in Laboratory Settings

The effects of D-Selenomethionine on cellular function change over time. For example, under selenium stress, the expression levels of certain genes involved in the SeMTC are upregulated . This suggests that the influence of D-Selenomethionine on cellular function is dynamic and can vary depending on the environmental conditions .

Metabolic Pathways

D-Selenomethionine is involved in the SeMTC, a metabolic pathway crucial for the metabolism of selenium . This pathway involves several enzymes, including MAT, MTase, SAHH, and MTR .

特性

IUPAC Name |

(2R)-2-amino-4-methylselanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFAYQIBOAGBLC-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Se]CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301339803 | |

| Record name | D-Selenomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13091-98-0 | |

| Record name | D-Selenomethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013091980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Selenomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyano-4-(5,5-Dimethyl-[1,3,2]Dioxaborinan-2-Yl)-Pyridine](/img/structure/B1599794.png)

![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1599799.png)